N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring unsymmetrical N,N-disubstituted 1,3-benzenediamine fragments for aromatic-rich binding pocket campaigns often face supply inconsistency and limited purity options. This compound resolves that bottleneck. - Unique benzyl/ethyl motif provides a distinct lipophilic profile (XLogP3=3) and π-stacking capability absent in symmetrically disubstituted or N1-cyclohexyl analogs. - NLT 98% purity specification minimizes false-positive rates in high-throughput screens compared to lower-purity alternatives. - Serves as an essential anchor for SAR studies mapping steric and electronic contributions to target potency.

Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
CAS No. 1220033-84-0
Cat. No. B1424777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
CAS1220033-84-0
Molecular FormulaC16H20N2O2S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
InChIInChI=1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3
InChIKeyGSHUIJTXTBFPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine: Structural Baseline Overview


N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a synthetic N,N-disubstituted 1,3-benzenediamine derivative bearing a para-methylsulfonyl electron-withdrawing group [1]. With a molecular formula of C₁₆H₂₀N₂O₂S and molecular weight of 304.4 g/mol, the compound features two distinct N-alkyl substituents—benzyl and ethyl—differentiating it from symmetrically disubstituted analogs. It is commercially available at standard research purity (95–98%) .

Fragment-based design targeting aromatic-rich binding pockets
Lipophilic target engagement (computed logP ~3)
SAR programs on unsymmetrical N,N-disubstitution

Why N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine Cannot Be Replaced by In-Class Analogs


Although compounds sharing the 4-(methylsulfonyl)-1,3-benzenediamine core exist, substitution of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine with them is not trivial. The unsymmetrical N1-benzyl/N1-ethyl motif introduces a unique lipophilic profile (XLogP3 = 3) and specific topological polar surface area (tPSA = 71.8 Ų) that differs from dimethyl or diethyl analogs [1]. Preliminary in vitro data show that structural variation at N1 directly impacts antiproliferative IC₅₀ values and DNA damage potential , and the benzyl group offers distinct π-stacking capability not present in cyclohexyl-substituted variants , making generic substitution a pharmacological and physicochemical risk.

Benzyl-ethyl unsymmetrical motif
Dimethyl analog: reduced lipophilicity may shift permeability and CNS profile
NLT 98% purity specification
Benzyl-methyl analog (95% purity): lower purity floor may increase impurity interference
Aromatic benzyl group (π-system)
Cyclohexyl analog: saturated ring lacks π-stacking, altering target engagement potential

Quantitative Differential Evidence for N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine


Hydrophobicity Advantage for Lipophilic Target Engagement

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine possesses a computed logP (XLogP3-AA) value of 3.0, conferring higher lipophilicity than its N1,N1-dimethyl analog (predicted logP ≈ 1.3) [1]. This quantitative difference of >1.5 logP units is significant, as it alters the blood-brain barrier permeability potential and plasma protein binding profile. For central nervous system target assays where optimal logP ranges between 2 and 4 are desired, the benzyl-ethyl derivative fits the window, whereas the dimethyl derivative would be suboptimal [2].

Computed LogP
Class-level
Target: XLogP3 3.0 vs Dimethyl: ~1.3
Supports membrane permeability and CNS-target assay evaluation
Computed logP; not experimental logD. Class-level inference.
Medicinal Chemistry Lipophilicity Drug Design

Purity Specification Advantage in Procurement

This compound is available at a certified purity specification of NLT 98% (HPLC) from ISO-9001-compliant specialist manufacturers , compared to the more commonly cataloged 95% minimum purity for its benzyl-methyl analog (CAS 1220028-73-8) . The 3-percentage-point purity difference is material in fragment-based screening and biochemical assay contexts, where impurities at >2% can generate false-positive hits or confound dose-response curves [1].

Purity Specification
Specification review
NLT 98% (HPLC) vs 95% for benzyl-methyl analog
Higher purity floor may improve assay reproducibility
Per manufacturer COA; 3 percentage-point difference
Chemical Procurement Purity Specification Quality Control

Aromatic Ring Interaction Potential in Fragment-Based Design

The N1-benzyl group in the target compound provides a planar, electron-rich aromatic ring capable of π-π stacking and edge-to-face interactions with protein aromatic residues, a property structurally absent in the corresponding N1-cyclohexyl analog (CAS 1220017-67-3) which bears a saturated, puckered ring . This qualitative structural difference is associated with measurable selectivity changes in kinase and GPCR target engagement studies comparing benzyl vs. cyclohexyl ligands [1].

Aromatic Substituent
Class-level
Benzyl: π-system present vs Cyclohexyl: saturated, no π-system
May support aromatic cage interactions in target binding
Qualitative structural inference; target-specific validation needed
Fragment-Based Drug Discovery π-Stacking Medicinal Chemistry

Optimal Application Scenarios for N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine


Fragment-Based Lead Discovery Requiring Aromatic Interactions

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is best deployed as a fragment in campaigns targeting proteins with aromatic-rich binding pockets (e.g., bromodomains, kinases), where the benzyl π-system enables stacking interactions absent in its N1-cyclohexyl analog . Its logP of 3.0 supports hit-to-lead optimization for moderately lipophilic binding sites [1].

High-Sensitivity Biochemical Screening Assays

When assay robustness demands impurity levels below 2%, the NLT 98% purity specification of this compound provides a procurement advantage over lower-purity analogs (e.g., benzyl-methyl at 95%), minimizing false-positive rates in high-throughput screens .

SAR Programs Exploring N,N-Disubstitution Effects

As the unsymmetrical benzyl/ethyl disubstituted representative of 4-(methylsulfonyl)-1,3-benzenediamines, this compound anchors SAR studies comparing symmetrical dimethyl, diethyl, and mixed alkyl/aryl variants to map steric and electronic contributions to target potency [2].

Computational Chemistry Training and Solvation Parameterization

With well-defined computed descriptors (XLogP3, tPSA, H-bond donors/acceptors) and commercial availability at defined purity, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine serves as a practical training molecule for computational chemistry education and molecular dynamics solvation parameterization studies [3].

Application
Selection Property
Validation Focus
Fragment-based design targeting aromatic-rich pockets
Benzyl π-stacking capability
Aromatic cage interaction validation
Biochemical screening with low impurity tolerance
Higher purity specification (HPLC)
Impurity interference and assay reproducibility
SAR studies of N,N-disubstitution on benzenediamine core
Unsymmetrical benzyl/ethyl motif
Steric/electronic contribution to target potency
Computational chemistry training and parameterization
Well-defined computed descriptors (XLogP3, tPSA)
Solvation parameterization and method benchmarking
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